4-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide
Description
4-((4-Fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to an isoxazol-5-yl moiety and a butanamide chain substituted with a 4-fluorophenylthio group. The 1,3,4-oxadiazole ring is a pharmacophoric scaffold known for its metabolic stability and diverse biological activities, including antimicrobial and enzyme inhibitory properties . Isoxazole, a five-membered heterocycle with oxygen and nitrogen, contributes to hydrogen-bonding capabilities, further influencing target affinity.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3S/c16-10-3-5-11(6-4-10)24-9-1-2-13(21)18-15-20-19-14(22-15)12-7-8-17-23-12/h3-8H,1-2,9H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWIPJATLUISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCC(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether formation: The fluorophenyl thioether moiety can be introduced via nucleophilic substitution reactions using thiols and halogenated aromatic compounds.
Final coupling: The final step involves coupling the intermediate compounds to form the desired butanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could lead to various reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. The presence of the oxadiazole ring and the acetamide functional group is common in known antimicrobial agents. Preliminary studies suggest that this compound may serve as a candidate for developing broad-spectrum or targeted antimicrobial agents due to its ability to interact with microbial targets effectively.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Interaction studies have focused on its binding affinity to enzymes or receptors involved in cancer cell proliferation pathways. Initial data indicate that it may inhibit specific cancer cell lines, making it a promising candidate for further development in cancer therapeutics .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the compound's efficacy and safety profile. These studies have explored its mechanism of action, including enzyme inhibition and receptor modulation, which are critical for understanding its therapeutic potential .
Case Studies
Several case studies have documented the synthesis and evaluation of this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step synthetic pathways that incorporate various reagents and conditions to achieve the desired product. Characterization methods such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the synthesized compound.
- Biological Evaluations : In vitro studies have demonstrated the compound's effectiveness against specific microbial strains and cancer cell lines. These evaluations provide insights into its potential mechanisms of action and therapeutic applications .
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The fluorophenyl thioether group may interact with hydrophobic pockets in proteins, while the oxadiazole and isoxazole rings can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Compound LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Core Structure : 1,3,4-Oxadiazole with a 4-methoxyphenylmethyl substituent.
- Key Differences :
- Substituent : Benzyl(methyl)sulfamoyl group vs. 4-fluorophenylthio in the target compound.
- Activity : LMM5 demonstrates antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1) .
- Electronic Effects : The methoxy group in LMM5 is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound.
Compound LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
Comparison Table :
Analogues with Isoxazole Moieties
Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide)
- Core Structure : 1,3,4-Thiadiazole with isoxazol-5-yl and benzamide groups.
- Key Differences: Heterocycle: Thiadiazole vs. oxadiazole in the target compound. Synthesis: Prepared via reaction of enaminone derivatives with hydroxylamine hydrochloride, yielding a thiadiazole core . Spectroscopy: IR absorption at 1606 cm⁻¹ (C=O) and NMR signals for aromatic protons (7.36–7.72 ppm) .
Halogenated Phenyl Derivatives
Compounds 7–9 (5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones)
- Core Structure : 1,2,4-Triazole with sulfonyl and difluorophenyl groups.
- Key Differences :
- Heterocycle : 1,2,4-Triazole vs. 1,3,4-oxadiazole.
- Substituents : Sulfonyl groups and 2,4-difluorophenyl vs. single 4-fluorophenylthio.
- Activity : Antifungal properties via altered tautomerism (thione vs. thiol forms) .
Biological Activity
The compound 4-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a fluorophenyl group, a thioether linkage, and an oxadiazole moiety, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.3 g/mol. The structural components are significant for its biological activity:
| Component | Description |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and biological interactions. |
| Thioether Linkage | May influence metabolic stability and bioavailability. |
| Isoxazole and Oxadiazole Rings | Known for antimicrobial and anticancer properties. |
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and isoxazole rings exhibit significant antimicrobial activities. Studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
In a comparative study, derivatives of oxadiazoles were tested for their Minimum Inhibitory Concentrations (MICs), revealing that compounds with similar structures can inhibit bacterial growth effectively:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4a | 12 | E. coli |
| 4b | 15 | P. aeruginosa |
| 4c | 20 | Staphylococcus aureus |
Antifungal Activity
The antifungal properties of this compound have also been explored. For instance, studies have shown activity against Candida albicans , with some derivatives achieving notable inhibition rates .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been documented extensively. Compounds similar to this compound have been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 8 |
| A549 (Lung Cancer) | 12 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial and cancerous cells. These interactions may include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria or metabolic pathways in cancer cells.
- Induction of Apoptosis : In cancer cells, the compound could trigger apoptotic pathways leading to cell death.
- Disruption of Membrane Integrity : The lipophilic nature of the fluorophenyl group may facilitate membrane penetration, disrupting cellular integrity.
Case Studies
Recent case studies have highlighted the biological potential of compounds with similar structures:
- Study on Antibacterial Activity : A series of oxadiazole derivatives were synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that modifications at the phenyl ring significantly affected potency .
- Anticancer Research : A research group investigated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines, noting that those with electron-withdrawing groups showed enhanced activity compared to their counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
